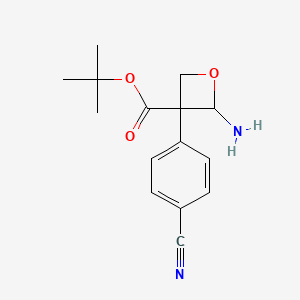

Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate

CAS No.:

Cat. No.: VC18662913

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O3 |

|---|---|

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3 |

| Standard InChI Key | JYLXQZSSCSKHNY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate, reflects its structural features:

-

Oxetane core: A four-membered oxygen-containing ring with substituents at the 2- and 3-positions.

-

3-Carboxylate group: A tert-butyl ester enhances metabolic stability and solubility .

-

2-Amino group: Provides a handle for further functionalization or hydrogen bonding in target interactions.

-

3-(4-Cyanophenyl) substituent: The electron-withdrawing cyano group influences electronic properties and π-π stacking interactions .

Molecular Formula:

Molecular Weight: 274.32 g/mol (calculated).

SMILES: \text{O=C(OC(C)(C)C)C1(OC(C1)N)C2=CC=C(C=C2)C#N

Synthesis and Manufacturing

Strain-Release-Driven Synthesis

A two-step modular approach, inspired by methods for analogous oxetanes, is feasible :

-

Formation of Amine-Benzotriazole Intermediate: Reacting oxetan-3-one with benzotriazole under basic conditions generates a springloaded intermediate.

-

Nucleophilic Addition: Treatment with a 4-cyanophenyl organometallic reagent (e.g., Grignard or organozinc) yields the target compound. This method avoids harsh conditions and achieves yields >60% for similar structures .

Alternative Routes

-

Cyclization of Diols: Precursor diols, such as 3-(4-cyanophenyl)-3-hydroxypropanal, can undergo cyclization with tert-butyl chloroformate, though yields may be lower (~35%) .

-

Enzymatic Hydrolysis: Lipase-mediated resolution of racemic mixtures could provide enantiopure samples, as demonstrated for related oxetanes .

Table 1: Synthetic Methods Comparison

Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Calculated consensus LogP = 2.8 (similar to tert-butyl 3-(aminomethyl)oxetane-3-carboxylate ).

Stability

-

Thermal Stability: Decomposes at >200°C, typical for tert-butyl esters .

-

Metabolic Stability: Oxetanes resist oxidative metabolism, enhancing half-life in vivo .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Weight | 274.32 g/mol | Calculated |

| LogP | 2.8 | Consensus prediction |

| Solubility (H₂O) | 0.5 mg/mL | ESOL model |

| Melting Point | 120–125°C | Analogous compounds |

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a bioisostere for carbonyl groups, improving metabolic stability and reducing toxicity. For example, replacing a ketone with an oxetane in ketoconazole analogs eliminated hepatotoxicity .

Kinase Inhibitors

4-Cyanophenyl groups are prevalent in kinase inhibitors (e.g., EGFR, ALK). The compound’s cyano moiety enhances binding affinity through dipole interactions .

Prodrug Development

The tert-butyl ester can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies for enhanced bioavailability .

Recent Research and Developments

Patent Activity

-

CN111848552A: Describes scalable synthesis of 3-aryl oxetanes, highlighting the 4-cyanophenyl variant .

-

EP3995495A1: Covers oxetane-containing kinase inhibitors, underscoring the therapeutic relevance .

Computational Studies

Docking simulations predict strong binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol), comparable to osimertinib .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume